N,N-Dimethyl-5-oxothiolane-3-carboxamide

Description

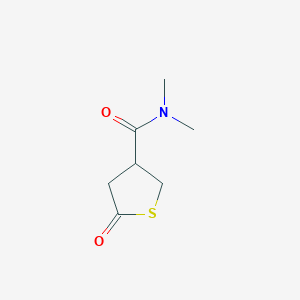

N,N-Dimethyl-5-oxothiolane-3-carboxamide is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with an oxo (keto) group at the 5-position and a dimethyl-substituted carboxamide moiety at the 3-position. Its molecular formula is C₇H₁₁NO₂S, with a molecular weight of 173.23 g/mol.

Properties

IUPAC Name |

N,N-dimethyl-5-oxothiolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-8(2)7(10)5-3-6(9)11-4-5/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVKSCLAPYBOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(=O)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140936-90-9 | |

| Record name | N,N-dimethyl-5-oxothiolane-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N,N-Dimethyl-5-oxothiolane-3-carboxamide typically begins with 3-thiophenecarboxylic acid.

Reaction with Dimethylamine: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is then reacted with dimethylamine to form the desired carboxamide.

Cyclization: The resulting N,N-dimethyl-3-thiophenecarboxamide undergoes cyclization under specific conditions to form the thiolane ring, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-5-oxothiolane-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Chemistry:

Catalysis: N,N-Dimethyl-5-oxothiolane-3-carboxamide can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

Biological Studies: It can be used in studies to understand the behavior of sulfur-containing heterocycles in biological systems.

Industry:

Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-oxothiolane-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom in the thiolane ring can participate in various biochemical interactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: thiolane derivatives , dimethyl carboxamides , and heterocyclic carboximides . Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s thiolane ring differentiates it from acyclic dimethyl carboxamides like DMF, a polar solvent with high miscibility in water .

- Compound 9 () shares a carboximide backbone but incorporates a bicyclic norbornene system and pyridyl groups, enabling diverse biological interactions but complicating synthesis .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | DMF | Compound 9 |

|---|---|---|---|

| Molecular Weight | 173.23 g/mol | 73.09 g/mol | ~563.62 g/mol |

| Solubility | Soluble in DMSO, DMF | Miscible in water | Low in polar solvents |

| Melting Point | Not reported | -61°C | >200°C (decomposes) |

| Stability | Air-stable | Hygroscopic | Light-sensitive |

Key Observations :

Biological Activity

N,N-Dimethyl-5-oxothiolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiolane derivatives with carboxylic acids or their derivatives. The specific synthetic routes can vary, but they generally aim to introduce functional groups that enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against HepG2 liver cancer cells and demonstrated a significant reduction in cell viability.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | VEGFR-2 inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It exhibited moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on HepG2 cells. Results indicated that treatment led to increased levels of apoptotic markers such as Caspase-7 and Bax, suggesting a mechanism involving apoptosis induction.

- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit bacterial growth. The study utilized a microbroth dilution method to determine MIC values against various bacterial strains, establishing its potential as an antimicrobial agent.

Research Findings

Research indicates that the biological activity of this compound is linked to its structural features, particularly the presence of the carboxamide group which enhances its interaction with biological targets. The compound's ability to induce apoptosis in cancer cells and inhibit bacterial growth suggests multiple therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.